ceramide phosphoethanolamine
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Overview
Description
Ceramide phosphoethanolamine is a sphingolipid composed of a ceramide backbone and a phosphoethanolamine head group. This compound is structurally similar to sphingomyelin and is predominantly found in invertebrates, such as Drosophila melanogaster. It plays a crucial role in various biological processes, including cell division and circadian rhythm regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ceramide phosphoethanolamine is synthesized in the luminal compartment of the trans-Golgi network by the enzyme this compound synthase. The synthesis involves the transfer of a phosphoethanolamine group to ceramide, using either phosphatidylethanolamine or CDP-ethanolamine as the donor molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves enzymatic reactions that can be scaled up for larger production. The use of recombinant enzymes and optimized reaction conditions can facilitate the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: Ceramide phosphoethanolamine undergoes various chemical reactions, including:
Hydrolysis: The phosphoethanolamine group can be hydrolyzed to yield ceramide and phosphoethanolamine.
Oxidation and Reduction: These reactions can modify the ceramide backbone, affecting the overall structure and function of the molecule.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products:
Hydrolysis: Ceramide and phosphoethanolamine.
Oxidation and Reduction: Modified ceramide derivatives.
Scientific Research Applications
Ceramide phosphoethanolamine has diverse applications in scientific research:
Circadian Rhythm Regulation: It modulates circadian behavior via neural-glial coupling in Drosophila.
Mechanism of Action
Ceramide phosphoethanolamine exerts its effects through various molecular pathways:
Comparison with Similar Compounds
Ceramide phosphoethanolamine is unique compared to other sphingolipids due to its specific head group and biological roles. Similar compounds include:
Sphingomyelin: Found in mammalian cells, it has a phosphocholine head group instead of phosphoethanolamine.
Ceramide: The precursor molecule for various sphingolipids, including this compound and sphingomyelin.
Properties
CAS No. |
112130-78-6 |
---|---|
Molecular Formula |
C14H19NO10S2 |
Molecular Weight |
0 |
Synonyms |
ceramide phosphoethanolamine |
Origin of Product |
United States |
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